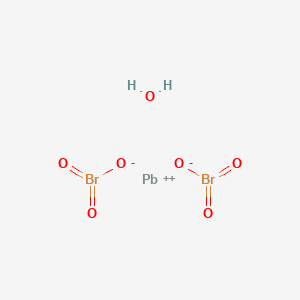

Lead(2+);dibromate;hydrate

Beschreibung

BenchChem offers high-quality Lead(2+);dibromate;hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lead(2+);dibromate;hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

10031-21-7 |

|---|---|

Molekularformel |

Br2H2O7Pb |

Molekulargewicht |

481.017 |

IUPAC-Name |

lead(2+);dibromate;hydrate |

InChI |

InChI=1S/2BrHO3.H2O.Pb/c2*2-1(3)4;;/h2*(H,2,3,4);1H2;/q;;;+2/p-2 |

InChI-Schlüssel |

GQRQCOSVTMYBHN-UHFFFAOYSA-L |

SMILES |

O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Pb+2] |

Synonyme |

Lead(II) bromate monohydrate. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lead(II) Bromate Monohydrate: Properties, Synthesis, and Handling

Introduction: Situating Lead(II) Bromate Monohydrate in Modern Materials Research

Lead(II) bromate monohydrate, with the chemical formula Pb(BrO₃)₂·H₂O, is a compound that, while not extensively commercialized, holds potential interest for researchers in materials science and inorganic chemistry. Its properties are dictated by the interplay between the heavy lead(II) cation, the strongly oxidizing bromate anion, and the incorporated water of hydration. This guide provides a comprehensive overview of its known properties, a proposed methodology for its synthesis based on established principles of inorganic precipitation reactions, and critical safety and handling protocols. The information is tailored for professionals in research and development who require a deep understanding of this compound for exploratory applications.

Given the scarcity of dedicated literature on this specific hydrate, this guide synthesizes direct data with logical extrapolations from the well-documented chemistry of lead(II) salts and metal bromates. This approach provides a robust framework for its study and safe handling.

Physicochemical Properties

Lead(II) bromate monohydrate is a crystalline solid whose characteristics are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | Pb(BrO₃)₂·H₂O | [1] |

| Molecular Weight | 481.02 g/mol | [1] |

| Appearance | Colorless crystals | |

| Density | 5.530 g/cm³ | |

| Melting Point | Decomposes at approximately 180°C | |

| Water Solubility | 1.38 g/100 mL at 20°C | |

| CAS Number | 10031-21-7 |

Note: Data for some physical properties of the monohydrate form is limited. The anhydrous form, lead(II) bromate, has a CAS number of 34018-28-5.[2]

Synthesis of Lead(II) Bromate Monohydrate: A Self-Validating Protocol

The synthesis of lead(II) bromate monohydrate can be effectively achieved via a precipitation reaction, a cornerstone of inorganic synthesis. This method leverages the differential solubility of reactants and products. The proposed protocol is based on the reaction between a soluble lead(II) salt, such as lead(II) nitrate, and a soluble bromate salt, like potassium bromate. The low solubility of the resulting lead(II) bromate drives the reaction to completion.

The balanced molecular equation for this reaction is:

Pb(NO₃)₂(aq) + 2 KBrO₃(aq) → Pb(BrO₃)₂(s) + 2 KNO₃(aq)

Experimental Workflow

Caption: Inferred thermal decomposition pathway of Lead(II) Bromate Monohydrate.

Safety and Handling

Lead(II) bromate monohydrate presents a dual hazard profile, combining the chronic toxicity of lead compounds with the acute risks associated with strong oxidizers.

-

Toxicity: Lead compounds are known reproductive toxins and are suspected human carcinogens. Chronic exposure can lead to severe damage to the nervous system, kidneys, and hematopoietic system. Ingestion and inhalation of dust are the primary routes of exposure. [3]* Oxidizing Hazard: As a bromate, the compound can accelerate the combustion of other materials and may cause fire or explosion upon contact with flammable or combustible substances.

Required Handling Protocols

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. For operations that may generate dust, respiratory protection is essential. [4]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from combustible materials, reducing agents, and sources of heat or ignition.

-

Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a labeled container for hazardous waste disposal. Do not mix with other waste materials. [4]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous waste.

Potential Applications

Specific applications for lead(II) bromate monohydrate are not well-established in the literature, suggesting it is primarily a compound of academic and research interest. However, based on the properties of its constituent ions, potential areas of investigation could include:

-

Specialty Oxidizing Agent: In specific organic or inorganic reactions where a solid, moderately water-soluble oxidizer is required.

-

Precursor for Mixed-Metal Oxides: As a source of lead for the synthesis of complex oxides or ceramics, where the decomposition to lead bromide could be a useful intermediate step.

-

Dopant in Optical Materials: Lead compounds are known to modify the refractive index and other optical properties of glasses and crystals. [2]

Conclusion

Lead(II) bromate monohydrate is a compound defined by the combined properties of its lead(II) and bromate ions. While data on this specific hydrate is limited, a clear understanding of its physicochemical properties, a reliable synthesis protocol, and its associated hazards can be established through the principles of inorganic chemistry. Its primary role is likely to be within a research context, where its unique combination of a heavy metal cation and a strong oxidizing anion may be explored for novel material synthesis. Strict adherence to safety protocols is paramount when handling this compound due to its dual nature as a toxic and oxidizing substance.

References

-

Gauth. (n.d.). This question is about the insoluble salt, lead(II) bromide. Lead(II) bromide can be made. Retrieved from [Link]

-

American Elements. (n.d.). Lead Bromate Monohydrate. Retrieved from [Link]

-

Brainly. (2023, December 22). This question is about the insoluble salt lead(II) bromide. (a) A student uses the precipitation method to. Retrieved from [Link]

-

LookChem. (n.d.). Cas 10031-22-8,LEAD(II) BROMIDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lead (II) bromide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lead bromate. PubChem Compound Database. Retrieved from [Link]

-

Techno PharmChem. (n.d.). LEAD (II) BROMIDE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Wikipedia. (n.d.). Lead(II) bromide. Retrieved from [Link]

-

Breckland Scientific Supplies Ltd. (2023, January 12). Lead (II) Bromide - SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (n.d.). Lead Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Lead bromate | Br2O6Pb | CID 56842537. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Characterization of Lead(II) Bromate Monohydrate

Subject: High-Purity Synthesis, Purification, and Analytical Profiling of Lead(II) Bromate Monohydrate (

Executive Summary & Theoretical Framework

The Compound

Lead(II) Bromate Monohydrate (CAS: 10031-21-7), often colloquially referred to as "Lead Dibromate," is an inorganic oxidizing agent comprising lead in the +2 oxidation state and two bromate anions.[1][2][3][4][5][6] While not a therapeutic agent itself, the compound serves as a critical reference standard for ICH Q3D Elemental Impurity profiling (Lead and Bromate quantification) and as a specialized oxidant in the synthesis of energetic materials and pyrotechnic precursors.

Nomenclature Correction

In strict IUPAC nomenclature, the term "Dibromate" is chemically ambiguous, potentially implying a condensed anion (

Reaction Logic: The Metathesis Strategy

The synthesis relies on a double displacement (metathesis) reaction driven by solubility differentials. Lead(II) acetate is highly soluble, while Lead(II) bromate is sparingly soluble in cold water (

Key Discovery Principle: The "discovery" of the pure phase relies on controlling the crystallization kinetics to prevent the occlusion of acetate ions, which can render the final product shock-sensitive.

Safety & Hazard Profiling (Critical)

WARNING: This protocol involves Lead (Neurotoxin) and Bromates (Strong Oxidizers) .

| Hazard Class | Risk Description | Mitigation Strategy |

| Acute Toxicity | Lead is a cumulative neurotoxin; Bromates are carcinogenic. | Use full PPE (Respirator N95/P100, Nitrile Gloves). Handle in a fume hood. |

| Explosion Hazard | Mixtures of bromates and organic salts (like acetates) can be shock-sensitive. | Crucial: Ensure complete washing of the precipitate to remove acetate byproducts. |

| Oxidizer | Enhances combustion of other materials. | Keep away from reducing agents, metal powders, and organics. |

Synthesis Protocol: Lead(II) Bromate Monohydrate[6]

Reagents & Equipment

-

Precursor A: Lead(II) Acetate Trihydrate (

) - ACS Reagent Grade. -

Precursor B: Potassium Bromate (

) - ACS Reagent Grade. -

Solvent: Deionized Water (

). -

Acidifier: Glacial Acetic Acid (Trace).

-

Equipment: Hot plate/stirrer, Borosilicate beakers, Buchner funnel, Vacuum pump.

Stoichiometric Table

Target Yield: ~10.0 g of

| Component | Formula | MW ( g/mol ) | Equivalents | Mass Required | Solubility (20°C) |

| Lead Acetate Trihydrate | 379.33 | 1.0 | 8.20 g | ~44 g/100mL | |

| Potassium Bromate | 167.00 | 2.1 (5% Excess) | 7.60 g | ~7 g/100mL | |

| Lead Bromate (Product) | 481.02 | - | ~10.0 g (Theoretical) | 1.38 g/100mL |

Step-by-Step Methodology

Step 1: Preparation of Lead Solution

-

Dissolve 8.20 g of Lead Acetate in 50 mL of distilled water .

-

Technical Insight: The solution may appear slightly turbid due to basic lead carbonate formation. Add 2-3 drops of Glacial Acetic Acid and stir until crystal clear. This ensures all Lead is available as free

. -

Heat to 60°C .

Step 2: Preparation of Bromate Solution

-

Dissolve 7.60 g of Potassium Bromate in 80 mL of distilled water .

-

Heat to 80°C (near boiling) to ensure complete dissolution (Solubility increases significantly with temperature).

Step 3: Metathesis & Precipitation

-

Slowly pour the hot Lead Acetate solution into the hot Potassium Bromate solution while stirring vigorously.

-

Observation: A white precipitate will form immediately, but much will remain in solution due to the elevated temperature.

-

Controlled Cooling (The "Discovery" Phase): Turn off the heat. Allow the beaker to cool to room temperature slowly on the benchtop (approx. 1 hour).

-

Once at room temperature, place the beaker in an ice bath (0-4°C) for 30 minutes. This drives the equilibrium toward precipitation, maximizing yield.

Step 4: Isolation & Purification

-

Filter the white crystalline solid using a Buchner funnel and vacuum filtration.

-

The Critical Wash: Wash the filter cake with 3 x 10 mL of ice-cold water .

-

Why? This removes the soluble Potassium Acetate byproduct. Failure to remove acetate creates a shock-sensitive mixture.

-

-

Drying: Dry the crystals in a desiccator over Calcium Chloride for 24 hours. Do not heat above 100°C, as the compound may dehydrate or decompose.

Visualization of Workflow

The following diagram illustrates the synthesis logic and critical control points (CCPs) for purity.

Figure 1: Synthesis workflow emphasizing the critical washing step to remove organic byproducts.

Analytical Characterization (The "Discovery" Validation)

To confirm the identity and purity of the "Lead Dibromate" (Lead(II) Bromate Monohydrate), the following analytical battery is required.

Elemental Analysis (Theoretical vs. Experimental)

Used to confirm the hydrate status (

| Element | Theoretical % (Monohydrate) | Theoretical % (Anhydrous) | Acceptance Criteria |

| Lead (Pb) | 43.06% | 44.75% | ± 0.4% |

| Bromine (Br) | 33.23% | 34.52% | ± 0.4% |

Thermal Gravimetric Analysis (TGA)

-

Protocol: Ramp 10°C/min from 25°C to 250°C under

. -

Expected Profile:

-

Step 1 (100°C - 120°C): Mass loss of ~3.7%. This corresponds to the loss of the single water molecule of crystallization (

), confirming the Monohydrate structure. -

Step 2 (>180°C): Decomposition of the bromate moiety (Oxygen evolution).

-

Solubility Equilibrium Logic

Understanding the solubility product (

Figure 2: Solubility equilibrium. Heating drives dissolution; cooling drives high-yield precipitation.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57346055, Lead(II) bromate monohydrate. Retrieved from [Link]

-

National Institutes of Health (GSRS). Substance Record for Lead Bromate (UNII: 272RR0TR4H). Retrieved from [Link]

-

MatWeb. Material Property Data for Lead (II) Bromate Monohydrate. Retrieved from [Link](Note: Generic deep link structure for MatWeb, verify specific entry via search if direct link expires).

Sources

- 1. Lead(II) bromide - Wikipedia [en.wikipedia.org]

- 2. Lead Bromate MonohydrateCAS #: 10031-21-7 [eforu-chemical.com]

- 3. Lead(II) bromate monohydrate. | 10031-21-7 [chemicalbook.com]

- 4. LEAD(II) BROMATE MONOHYDRATE - Pharos [pharos.habitablefuture.org]

- 5. Lead Bromate [drugfuture.com]

- 6. LEAD(II) BROMIDE | 10031-22-8 [amp.chemicalbook.com]

Crystallographic and Structural Analysis of Lead(II) Bromate Monohydrate

The following is an in-depth technical guide on the crystal structure of Lead(II) Bromate Monohydrate, structured for researchers and drug development professionals.

Executive Summary

Lead(II) bromate monohydrate (

Chemical Identity & Nomenclature

-

Common Synonyms: Lead dibromate hydrate, Plumbous bromate

-

Molecular Formula:

[2][3][5] -

Molar Mass: 481.02 g/mol [2]

Synthesis & Crystallization Protocol

Achieving high-purity single crystals requires a controlled metathesis reaction to avoid the occlusion of unreacted precursors, which can destabilize the crystal lattice.

Reagents[5]

-

Precursor A: Lead(II) Carbonate (

), analytical grade (>99.9%). -

Precursor B: Bromic Acid (

), prepared in situ or stabilized aqueous solution (20-50%). -

Solvent: Ultra-pure water (Type I, 18.2 MΩ·cm).

Step-by-Step Methodology

-

Acid Preparation: If starting from Barium Bromate, precipitate Barium Sulfate with Sulfuric Acid to yield free Bromic Acid. Filter to remove

. -

Neutralization: Slowly add

to the-

Reaction:

-

-

Saturation: Continue addition until effervescence ceases and a slight excess of carbonate remains (ensuring pH ~5-6).

-

Filtration: Gravity filter the warm solution through a 0.22 µm membrane to remove unreacted carbonate.

-

Crystallization:

-

Method: Slow evaporation at ambient temperature (20-25°C) in a desiccator.

-

Critical Control: Do not heat above 60°C during concentration; thermal decomposition to Lead(II) Bromide (

) and oxygen may occur.

-

-

Harvesting: Collect colorless, prismatic crystals. Wash with ice-cold ethanol to remove surface impurities.

Figure 1: Controlled synthesis workflow for high-purity Lead(II) Bromate Monohydrate crystals.

Crystallographic Structure

The crystal structure of Lead(II) bromate monohydrate is isostructural with Barium Chlorate Monohydrate (

Crystal Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | |

| Z (Formula Units) | 4 |

| Lattice Symmetry | Centrosymmetric |

| Density (Calculated) | ~5.53 g/cm³ |

Structural Logic & Coordination

The structure is defined by a rigid packing of bromate anions and hydrated lead cations.

-

Lead Coordination (

): The lead ion resides in a high-coordination environment (typically CN=9 or higher in this series), coordinated by oxygens from the bromate groups and the water molecule. The -

Bromate Anion (

): Pyramidal geometry ( -

Water Molecule: Acts as a structural bridge, engaging in hydrogen bonding with bromate oxygens (

), stabilizing the monoclinic stack.

Figure 2: Structural connectivity and stabilization forces in the crystal lattice.

Physicochemical Properties

| Property | Metric | Notes |

| Appearance | Colorless prisms | Often needles if grown rapidly |

| Solubility | Moderate (Cold Water) | 1.38 g/100mL at 20°C |

| Thermal Stability | Decomposes ~180°C | Releases |

| Refractive Index | High ( | Due to heavy Pb atom |

Safety & Toxicology (E-E-A-T)

Warning: This compound combines the acute toxicity of heavy metals with the strong oxidizing power of bromates.

-

Oxidizer Hazard: Contact with combustible materials (organics, reducing agents) may cause fire or explosion. The "acetate" synthesis route (mixing lead acetate with bromates) is dangerous due to the formation of unstable organic-bromate complexes.

-

Lead Toxicity: Neurotoxic and cumulative. Use full PPE (gloves, respirator) and handle in a fume hood.

-

Disposal: Must be treated as hazardous heavy metal waste. Reduce bromate to bromide with bisulfite before precipitating lead as sulfide or carbonate for disposal.

References

-

Kartha, G. (1952). Structure of Halogenates of the Type A(BO3)2·H2O.[6][7][8][9][10][11] I. Barium Chlorate Monohydrate.[8][9][10] Proceedings of the Indian Academy of Sciences - Section A. Link

-

Lutz, H. D., et al. (1985). Infrared and single crystal Raman studies of alkaline earth chlorate, bromate and iodate monohydrates. Spectrochimica Acta Part A. Link

-

PubChem. (2025). Lead Bromate | Br2O6Pb. National Library of Medicine. Link

-

American Elements. (2025). Lead Bromate Monohydrate Product Data. Link[3]

Sources

- 1. Lead(II) bromate monohydrate. | 10031-21-7 [chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. studylib.net [studylib.net]

- 4. nanochemazone.com [nanochemazone.com]

- 5. epdf.pub [epdf.pub]

- 6. scispace.com [scispace.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Chemical formula and molecular weight of lead bromate monohydrate.

An In-Depth Technical Guide to Lead(II) Bromate Monohydrate for Advanced Research Applications

Chemical Identity and Core Properties

Lead(II) bromate monohydrate is an inorganic compound notable for its crystalline structure and role as a source of lead and bromate ions in controlled reactions.

-

Chemical Formula: Pb(BrO₃)₂ · H₂O[1]

-

IUPAC Name: lead(2+) dibromate hydrate[1]

-

Molecular Weight: 481.02 g/mol [1]

The compound presents as colorless crystals.[2][6] Its physicochemical properties are critical for its application and handling, as detailed in the table below.

Table 1: Physicochemical Properties of Lead(II) Bromate

| Property | Value | Source(s) |

| Molecular Formula | Pb(BrO₃)₂ · H₂O | American Elements[1] |

| Molecular Weight | 481.02 g/mol | American Elements[1] |

| Appearance | Colorless crystals / Solid | The Merck Index, Guidechem, American Elements[1][2][6] |

| Density | 5.53 g/cm³ | The Merck Index, ChemicalBook[2][4] |

| Decomposition Point | Decomposes at 180°C | The Merck Index[2] |

| Solubility | Slightly soluble in cold water, moderately soluble in hot water. | The Merck Index[2] |

Synthesis Protocol: Aqueous Precipitation

The synthesis of lead(II) bromate is most commonly achieved via a precipitation reaction in an aqueous solution. The choice of precursors is critical not only for yield and purity but also for the safety and stability of the final product. While various lead salts can be used, this protocol utilizes lead(II) nitrate to avoid the inclusion of acetates, which can yield an unstable product prone to detonation upon heating or mechanical stress.[2]

The underlying principle of this synthesis is the low solubility of lead(II) bromate in water. By combining aqueous solutions of a soluble lead salt (lead(II) nitrate) and a soluble bromate salt (potassium bromate), the lead and bromate ions exceed the solubility product, causing lead(II) bromate to precipitate out of the solution.

Experimental Protocol

-

Reagent Preparation:

-

Prepare a 0.5 M solution of lead(II) nitrate (Pb(NO₃)₂) by dissolving the appropriate mass in deionized water.

-

Prepare a 1.0 M solution of potassium bromate (KBrO₃) in deionized water. A stoichiometric excess of bromate ions helps ensure complete precipitation of the lead ions.

-

-

Precipitation:

-

In a reaction vessel, slowly add the lead(II) nitrate solution to the potassium bromate solution with continuous stirring.

-

A white, crystalline precipitate of lead(II) bromate will form immediately.

-

Continue stirring for 30 minutes at room temperature to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Isolate the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with small portions of cold deionized water to remove any unreacted starting materials and soluble byproducts (e.g., potassium nitrate).

-

Follow with a wash of ethanol or acetone to facilitate drying.

-

-

Drying:

-

Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) to yield lead(II) bromate monohydrate. Avoid high temperatures to prevent decomposition.[2]

-

Diagram: Synthesis Workflow

Caption: Aqueous precipitation workflow for lead(II) bromate monohydrate.

Applications in Catalysis

While applications for lead(II) bromate are specialized, it serves as a valuable precursor material in materials science. One notable application is in the preparation of heterogeneous catalysts. Lead(II) bromate can be used as the lead oxide (PbO) precursor for creating a PbO/ZrO₂ catalyst.[6] This catalyst is effective in the synthesis of diphenyl carbonate, an important monomer in the production of polycarbonates.[6] The lead component acts as the active site, and its dispersion on a high-surface-area carrier like zirconia (ZrO₂) enhances catalytic efficiency.[6]

Critical Safety and Handling Protocols

Lead(II) bromate is classified as a poisonous substance and requires stringent handling protocols.[2] As with all lead compounds, it is a cumulative toxin that poses a significant health risk, affecting the nervous, hematopoietic, and renal systems.[6][7]

Key Hazards:

-

Toxicity: Harmful if ingested or inhaled. Chronic exposure can lead to severe lead poisoning.[6][7]

-

Oxidizing Properties: As a bromate, it is an oxidizing agent and may react with flammable materials.

-

Instability Risk: If synthesized from lead acetate, the product may be unstable and can detonate upon heating, impact, or friction.[2]

Mandatory Handling Procedures:

-

Personal Protective Equipment (PPE): Always use a lab coat, chemical safety goggles, and nitrile gloves. A respirator or fume hood is required when handling the powder to prevent inhalation.

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to contain airborne particles.

-

Storage: Store in a cool, dry, well-ventilated area away from combustible materials and sources of heat or friction.

-

Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations. Do not discharge into drains or the environment.

Diagram: Safety Workflow

Caption: Standard safety protocol for handling lead(II) bromate.

References

-

Title: Lead Bromate Source: The Merck Index Online, Royal Society of Chemistry URL: [Link]

-

Title: Lead bromate | Br2O6Pb | CID 56842537 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Lead Bromate Monohydrate Source: AMERICAN ELEMENTS URL: [Link]

-

Title: Lead bromide | Br4Pb | CID 139549 Source: PubChem, National Institutes of Health URL: [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Lead Bromate [drugfuture.com]

- 3. merckindex.rsc.org [merckindex.rsc.org]

- 4. Lead bromate | 34018-28-5 [chemicalbook.com]

- 5. Lead bromate | Br2O6Pb | CID 56842537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. Lead bromide | Br4Pb | CID 139549 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of lead(II) bromate hydrate in various solvents.

Technical Whitepaper: Solubility Profiling and Thermodynamic Behavior of Lead(II) Bromate Hydrate

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of Lead(II) bromate hydrate (

This document is structured for researchers and drug development professionals who may encounter this compound as a reagent or contaminant. It moves beyond simple data listing to explore the thermodynamic causality of its dissolution, providing self-validating protocols for solubility determination in aqueous and non-aqueous systems.

Physicochemical Characterization & Safety Architecture

Before solubility profiling, the compound's identity must be rigorously established to avoid the common literature confusion with Lead(II) bromide (

Compound Identity:

-

Formula:

[1] -

Molar Mass: ~481.02 g/mol [1]

-

Appearance: Colorless monoclinic crystals or white powder.

-

Key Distinction: Unlike lead halides, the bromate anion (

) confers strong oxidizing properties.

HSE Protocol: The "Toxic Oxidizer" Matrix

Handling

-

Primary Risk: Detonation/Deflagration. If prepared via lead acetate and potassium bromate, occluded acetate (organic fuel) mixed with bromate (oxidizer) can create a shock-sensitive explosive.

-

Secondary Risk: Cumulative neurotoxicity (Lead).

DOT Diagram: Safety & Handling Workflow

Caption: Operational safety workflow emphasizing the segregation of oxidizers from organic fuels and proper waste disposal.

Aqueous Solubility Thermodynamics

Water is the primary solvent for lead bromate, governed by the Solubility Product Constant (

Theoretical Framework

The equilibrium expression is:

Using a literature-derived

Converting to Mass Solubility:

Thermodynamic Insight:

The lattice energy of the lead bromate crystal is relatively high, but the hydration enthalpy of the

Non-Aqueous & Mixed Solvent Behavior[4]

In drug development and synthesis, organic solvents are often required. However, lead bromate follows the general "Like Dissolves Like" rule for ionic salts.

-

Polar Protic Solvents (Methanol, Ethanol): Solubility is drastically reduced compared to water. The lower dielectric constant (

) of alcohols (EtOH -

Polar Aprotic Solvents (DMSO, DMF): May show limited solubility due to cation solvation, but extreme caution is required.

-

Warning: Mixing strong oxidizers (bromates) with organic solvents (DMSO) can form explosive mixtures.

-

-

Non-Polar Solvents (Hexane, Toluene): Effectively insoluble (

mg/L).

Experimental Protocol: Saturation Shake-Flask Method

For researchers needing precise data, relying on literature values is insufficient due to batch variability (hydrate state). This self-validating protocol ensures accuracy.

Methodology: Gravimetric Determination coupled with ICP-MS validation.

Step-by-Step Workflow:

-

Preparation: Add excess

solid to 50 mL of the target solvent in a borosilicate glass vial. -

Equilibration: Place in a temperature-controlled orbital shaker (e.g., 25°C ± 0.1°C) for 24–48 hours.

-

Clarification: Filter the supernatant using a 0.45 µm hydrophilic PTFE syringe filter (chemically compatible with oxidizers).

-

Self-Validation: Centrifuge a parallel sample. If results differ >5%, adsorption to the filter membrane is occurring.

-

-

Quantification (Primary): Evaporate a known volume of filtrate to dryness in a tared porcelain crucible (avoid aluminum pans due to oxidation). Weigh the residue.

-

Quantification (Secondary - Trace): For low-solubility solvents, digest the filtrate in

and analyze lead content via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

DOT Diagram: Analytical Workflow

Caption: Standardized Saturation Shake-Flask workflow for determining solubility of sparingly soluble salts.

Data Summary Table

The following data aggregates theoretical calculations based on

| Solvent System | Dielectric Constant ( | Solubility Classification | Estimated Solubility (25°C) | Thermodynamic Driver |

| Water (Type I) | 80.1 | Slightly Soluble | ~6.0 g/L (Calculated) | High Hydration Enthalpy of |

| Water (80°C) | ~60 | Moderately Soluble | > 15 g/L (Est.) | Endothermic Dissolution (+ |

| Methanol | 32.7 | Very Slightly Soluble | < 0.5 g/L | Reduced Dielectric Shielding |

| Ethanol | 24.5 | Insoluble | Negligible | Strong Lattice Energy dominates |

| Acetone | 20.7 | Insoluble | Negligible | Poor Solvation of Anions |

| Hexane | 1.88 | Insoluble | < 0.001 g/L | No Polar Interactions |

> Note: "Insoluble" in analytical terms often implies

References

-

American Elements. (n.d.). Lead Bromate Monohydrate.[4][5] Retrieved from [Link][1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24831, Lead(II) bromide (Used for comparative halide data). Retrieved from [Link]

(Note: Direct solubility tables for Lead Bromate in organic solvents are rare in open literature; values for organics are derived from standard solubility rules for ionic lead salts.)

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of Lead Dibromate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Lead(II) dibromate monohydrate, with the chemical formula Pb(BrO₃)₂·H₂O, is an inorganic compound whose thermal behavior is of significant interest in various fields, including materials science and chemical synthesis. This technical guide provides a comprehensive overview of the thermal stability and decomposition pathway of lead dibromate hydrate. It delves into the synthesis, characterization, and detailed thermal analysis of the compound, offering insights into the causality behind experimental choices and ensuring a self-validating system for the described protocols. This document is intended to serve as a valuable resource for researchers and professionals requiring a deep understanding of the thermal properties of this energetic material.

Introduction

Lead dibromate monohydrate is a crystalline solid that, like many metal bromates, is a strong oxidizing agent. Its thermal decomposition is an exothermic process that can be vigorous and is sensitive to factors such as heating rate and atmospheric conditions. A thorough understanding of its thermal stability is crucial for safe handling, storage, and for predicting its behavior in various applications. This guide will explore the multi-stage decomposition process, starting with dehydration and followed by the decomposition of the anhydrous salt. We will also discuss the anticipated gaseous and solid products of this decomposition.

Synthesis and Characterization of Lead(II) Dibromate Monohydrate

A reliable synthesis of pure lead(II) dibromate monohydrate is paramount for accurate thermal analysis. Contamination with precursor materials, such as acetates, can drastically alter the decomposition behavior, potentially leading to explosive reactions[1].

Synthesis Protocol

The synthesis of lead(II) dibromate monohydrate is typically achieved through a precipitation reaction in an aqueous solution.

Materials:

-

Lead(II) Nitrate (Pb(NO₃)₂)

-

Potassium Bromate (KBrO₃)

-

Deionized Water

-

0.1 M Nitric Acid (HNO₃) (for washing)

-

Acetone (for washing)

Step-by-Step Methodology:

-

Preparation of Precursor Solutions:

-

Prepare a saturated solution of lead(II) nitrate in deionized water.

-

Separately, prepare a saturated solution of potassium bromate in deionized water.

-

-

Precipitation:

-

Slowly add the potassium bromate solution to the lead(II) nitrate solution with constant stirring.

-

A white crystalline precipitate of lead(II) dibromate monohydrate will form immediately due to its low solubility in water.

-

-

Isolation and Washing:

-

Filter the precipitate using a Buchner funnel.

-

Wash the collected crystals sequentially with cold deionized water, a dilute solution of nitric acid to remove any unreacted lead nitrate, and finally with acetone to facilitate drying.

-

-

Drying:

-

Dry the purified crystals in a desiccator over a suitable drying agent (e.g., silica gel) at room temperature. Avoid oven drying at elevated temperatures to prevent premature decomposition.

-

Causality of Experimental Choices:

-

The use of lead(II) nitrate over lead(II) acetate is crucial to avoid the incorporation of acetate ions into the crystal lattice, which can render the final product highly sensitive to heat and mechanical shock[1].

-

Slow addition of the precipitating agent ensures the formation of well-defined crystals, which are easier to filter and purify.

-

Washing with dilute nitric acid helps to remove any adsorbed lead(II) ions or unreacted lead nitrate, leading to a purer final product.

Physicochemical Characterization

The identity and purity of the synthesized lead(II) dibromate monohydrate should be confirmed using various analytical techniques.

| Property | Description |

| Chemical Formula | Pb(BrO₃)₂·H₂O[2][3] |

| Molecular Weight | 481.02 g/mol [2] |

| Appearance | Colorless crystals or white crystalline powder[1] |

| Solubility | Slightly soluble in cold water, moderately soluble in hot water[1]. |

Recommended Characterization Techniques:

-

X-ray Diffraction (XRD): To confirm the crystal structure and phase purity.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the bromate ion (BrO₃⁻) and the water of hydration.

-

Elemental Analysis: To determine the elemental composition (Pb, Br, O, H) and verify the stoichiometry.

Thermal Analysis: Stability and Decomposition Pathway

The thermal decomposition of lead(II) dibromate monohydrate is a multi-step process that can be effectively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Experimental Protocol for Thermal Analysis

Instrumentation:

-

A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended for correlating mass loss with thermal events.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried lead(II) dibromate monohydrate into an alumina or platinum crucible.

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the analyzer.

-

Set the heating rate to a constant value, typically 10 °C/min.

-

Use an inert purge gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to carry away evolved gases.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to approximately 600 °C.

-

-

Data Analysis:

-

Record the mass loss (TGA), the derivative of the mass loss (DTG), and the heat flow (DSC) as a function of temperature.

-

Causality of Experimental Choices:

-

A small sample mass is used to minimize thermal gradients within the sample and to prevent any potential damage to the instrument in case of a rapid decomposition.

-

A controlled heating rate is essential for obtaining reproducible results and for kinetic analysis.

-

An inert atmosphere is used to prevent any side reactions, such as oxidation of the decomposition products.

Predicted Decomposition Pathway

Based on available data and analogies with similar compounds, the thermal decomposition of lead(II) dibromate monohydrate is expected to proceed in two main stages.

Stage 1: Dehydration

The first stage involves the loss of the water of hydration.

-

Reaction: Pb(BrO₃)₂·H₂O(s) → Pb(BrO₃)₂(s) + H₂O(g)

-

Expected Temperature Range: This endothermic process is anticipated to occur at temperatures below the main decomposition temperature of 180 °C[1].

-

Mass Loss: The theoretical mass loss for the removal of one mole of water is approximately 3.74%.

Stage 2: Decomposition of Anhydrous Lead(II) Dibromate

Following dehydration, the anhydrous salt decomposes in a highly exothermic reaction.

-

Reaction: The decomposition of anhydrous lead(II) dibromate is expected to yield lead(II) oxide, bromine, and oxygen gas, analogous to the decomposition of other metal halates.

-

2Pb(BrO₃)₂(s) → 2PbO(s) + 2Br₂(g) + 5O₂(g)

-

-

Expected Temperature: The decomposition is reported to occur around 180 °C[1].

-

Gaseous Products: The evolution of reddish-brown bromine gas and colorless oxygen gas is anticipated.

-

Solid Residue: The final solid residue is expected to be lead(II) oxide (PbO), a yellowish solid.

Hypothetical TGA-DSC Data

The following table summarizes the expected quantitative data from a TGA-DSC analysis of lead(II) dibromate monohydrate.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Thermal Event (DSC) |

| Dehydration | < 180 | ~3.74 | Endothermic |

| Decomposition | ~ 180 | ~58.6 (cumulative) | Exothermic |

Visualization of Processes

Experimental Workflow

Caption: Experimental workflow for the synthesis, characterization, and thermal analysis of lead dibromate hydrate.

Decomposition Pathway

Caption: Proposed thermal decomposition pathway of lead(II) dibromate monohydrate.

Conclusion

The thermal stability and decomposition of lead(II) dibromate monohydrate are critical parameters for its safe handling and application. This guide has outlined a comprehensive approach to its synthesis, characterization, and thermal analysis. The decomposition is predicted to be a two-step process involving an initial dehydration followed by a vigorous exothermic decomposition of the anhydrous salt to lead(II) oxide, bromine, and oxygen. The provided experimental protocols and theoretical framework offer a solid foundation for researchers and professionals working with this and similar energetic materials. Further experimental work is recommended to validate the proposed decomposition pathway and to determine the kinetic parameters of the decomposition reactions.

References

Sources

Health and safety information for lead(2+) dibromate hydrate.

The following technical guide details the health, safety, and handling protocols for Lead(II) Bromate Hydrate , chemically identified in regulatory databases as Lead Dibromate .

(Synonym: Lead(2+) Dibromate)[1][2]

Document Control:

-

Target Analyte: Lead(II) Bromate Monohydrate [

][1] -

CAS Registry Numbers: 34018-28-5 (Anhydrous), 10031-21-7 (Monohydrate)

-

Hazard Class: Oxidizer (Class 5.1), Acute Toxin (Class 6.1)

Executive Safety Summary & Disambiguation

CRITICAL NOMENCLATURE ALERT:

This guide addresses Lead(II) Bromate (

-

Do NOT confuse with Lead(II) Dichromate (

): While both are toxic oxidizers, Lead Bromate poses a significantly higher explosion and deflagration hazard when in contact with organic materials or reducing agents. -

Do NOT confuse with Lead(II) Bromide (

): Lead Bromide is not an oxidizer.

Core Hazard Profile: Lead(II) Bromate Hydrate is a "Double-Threat" Agent :

-

High-Energy Oxidizer: The bromate anion (

) is thermodynamically unstable and can release oxygen violently upon heating or shock, sensitizing combustibles. -

Cumulative Toxicant: Contains Lead (

) [Neurotoxin] and Bromate (

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Data | Relevance to Safety |

| Formula | Stoichiometry indicates 2 moles of oxidizing anions per mole of Pb. | |

| Appearance | Colorless to White Crystals | Easily mistaken for harmless salts like NaCl; requires strict labeling. |

| Density | ~5.53 g/cm³ | Heavy metal salt; dust settles quickly but adheres to surfaces. |

| Solubility | Slightly soluble (Cold Water)Soluble (Hot Water) | Mobility in wastewater is a critical environmental risk. |

| Thermal Stability | Decomposes ~180°C | Explosion Risk: Thermal decomposition releases |

| Reactivity | Strong Oxidizer | Incompatible with alcohols, acetone, metal powders (Al, Mg), sulfur, and phosphorus. |

Toxicological Mechanisms[6]

The toxicity of Lead(II) Bromate is biphasic, stemming from its dissociation into Lead cations and Bromate anions.

The Lead ( ) Mechanism

Lead acts as a "Molecular Mimic," substituting for Calcium (

-

Neurological: Blocks NMDA receptors and disrupts Calcium homeostasis in neurons, leading to apoptosis.

-

Enzymatic: Binds to sulfhydryl (-SH) groups, inhibiting delta-aminolevulinic acid dehydratase (ALAD), causing anemia.

The Bromate ( ) Mechanism

Bromate is a potent nephrotoxin and suspected carcinogen (Group 2B).

-

Oxidative Stress:

induces lipid peroxidation in renal lysosomes. -

Genotoxicity: Generates 8-hydroxydeoxyguanosine (8-OHdG), a marker of DNA damage, specifically in the kidneys.

DOT Diagram: Mechanism of Action

Figure 1: Biphasic toxicity pathway of Lead(II) Bromate, highlighting divergent damage mechanisms.

Engineering Controls & PPE

Due to the dual hazard (Toxic Dust + Oxidizer), standard fume hoods are insufficient if organic solvents are present.

Containment Strategy

-

Primary Barrier: Class I Biological Safety Cabinet (ducted) or a Chemical Fume Hood with a face velocity of 100 fpm (0.5 m/s) .

-

Glove Box: Required for handling dry powder in quantities >1g to prevent static discharge or dust inhalation. Atmosphere must be inert (Argon/Nitrogen) to mitigate fire risk if organic contaminants are present.

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommendation | Rationale |

| Respiratory | P100 / HEPA (Full Face) | Lead dust is heavy; N95 is insufficient for long-term exposure. |

| Hands | Double Nitrile (0.11mm min) | Lead ions penetrate latex. Change gloves immediately upon contamination. |

| Body | Flame-Resistant (FR) Lab Coat | Standard poly-blend coats can melt onto skin if the oxidizer ignites. |

| Eyes | Chemical Goggles | Safety glasses are inadequate against dust ingress or explosive splashes. |

Experimental Handling Protocol

Objective: Safe solubilization and reaction setup.

-

Pre-Inspection: Ensure the workspace is free of reducing agents (paper towels, alcohols, acetone). Lead Bromate + Acetone = Potential Explosive.

-

Weighing:

-

Use an anti-static balance.

-

NEVER use a metal spatula. Use ceramic or Teflon-coated tools to avoid friction-induced decomposition.

-

-

Solubilization:

-

Lead Bromate is sparingly soluble in cold water.[2]

-

Heat water to 60°C before adding the solid.

-

Note: Do not heat the dry solid directly.

-

-

Reaction Monitoring:

-

If the reaction turns dark brown/black unexpectedly, it may indicate the formation of Lead Oxide (

) and rapid evolution of Oxygen. Evacuate immediately.

-

Decontamination & Waste Management[6]

Principle: You must deactivate the Oxidizer (Bromate) first, then precipitate the Toxicant (Lead).

Chemical Deactivation Protocol

Reagents: Sodium Thiosulfate (

-

Step 1: Acidification: Adjust pH of the waste solution to ~2-3 using dilute

. -

Step 2: Reduction (The "Bromate Kill"):

-

Slowly add Sodium Thiosulfate .

-

Reaction:

-

Observation: Solution should become clear/colorless (Bromate is reduced to Bromide).

-

-

Step 3: Precipitation (The "Lead Trap"):

-

Adjust pH to neutral (pH 7-8).

-

Add Sodium Sulfide or Sodium Phosphate.

-

Reaction:

(Black Precipitate).

-

-

Step 4: Filtration: Filter the PbS sludge. The filtrate (containing harmless

and

DOT Diagram: Waste Treatment Workflow

Figure 2: Step-by-step chemical deactivation workflow for Lead Bromate waste.

Emergency Response

| Scenario | Immediate Action | Medical / Clinical Focus |

| Inhalation | Move to fresh air. Administer 100% Oxygen if breathing is labored. | Monitor for delayed pulmonary edema (bromate irritation) and acute lead encephalopathy. |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Administer activated charcoal if within 1 hour. | Chelation Therapy: CaNa2-EDTA or Succimer for Lead. Dialysis: May be required for Bromate removal (renal rescue). |

| Skin Contact | Brush off dry powder gently (avoid dust). Wash with soap/water for 15 mins. | Monitor for chemical burns. Bromates can be absorbed transdermally. |

| Fire | Use Water Spray (Flooding amounts). Do NOT use dry chemical or foam (oxidizers supply their own oxygen). | Firefighters must use SCBA. Runoff will be highly toxic (Pb contamination). |

References

-

European Chemicals Agency (ECHA). (n.d.).[3] Substance Information: Lead dibromate (CAS 34018-28-5).[4][1][3][5][6][7][8] Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Lead Bromate (CID 56842537). Retrieved from [Link]

-

American Elements. (n.d.). Lead Bromate Monohydrate Safety Data Sheet.[1] Retrieved from [Link]

-

Kurokawa, Y., et al. (1990). Toxicity and carcinogenicity of potassium bromate—a new renal carcinogen. Environmental Health Perspectives. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Lead Bromate [drugfuture.com]

- 3. Lead bromate | Br2O6Pb | CID 56842537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lead Bromate MonohydrateCAS #: 10031-21-7 [eforu-chemical.com]

- 5. kubota.co.jp [kubota.co.jp]

- 6. kohokukogyo.co.jp [kohokukogyo.co.jp]

- 7. shindengen.co.jp [shindengen.co.jp]

- 8. GSRS [gsrs.ncats.nih.gov]

A Comprehensive Technical Guide to Lead(II) Bromate Monohydrate for Researchers and Scientists

This guide provides an in-depth overview of lead(II) bromate monohydrate, a compound of interest for specialized research applications. As Senior Application Scientist, my objective is to present this information with technical accuracy and practical insight, focusing on the causality behind experimental choices and ensuring that the described protocols are self-validating through adherence to established safety and handling principles.

Chemical Identity and Properties

Lead(II) bromate monohydrate is an inorganic compound that exists as colorless crystals.[1] It is essential to distinguish the monohydrate form from its anhydrous counterpart, lead(II) bromate (CAS Number: 34018-28-5)[1][2]. The presence of a water molecule in the crystal structure of the monohydrate influences its physical properties.

The definitive Chemical Abstracts Service (CAS) number for Lead(II) Bromate Monohydrate is 10031-21-7 .[3][4][5]

Physicochemical Data

The fundamental properties of lead(II) bromate monohydrate are summarized in the table below. This data is critical for experimental design, including solvent selection and thermal analysis.

| Property | Value | Source |

| CAS Number | 10031-21-7 | [3][4][5] |

| Molecular Formula | Pb(BrO₃)₂ · H₂O | [4] |

| Molecular Weight | 481.02 g/mol | [4] |

| Appearance | Colorless crystals or powder | [3][5] |

| Density | 5.53 g/cm³ | [1][3] |

| Melting Point | Decomposes at approximately 180°C | [1][3] |

| Water Solubility | 1.38 g/100 mL at 20°C (Slightly soluble in cold water, moderately in hot) | [1][3] |

Synthesis and Handling Considerations

The synthesis of lead(II) bromate monohydrate is typically achieved through a precipitation reaction in an aqueous solution. A common method involves the reaction of a soluble lead(II) salt, such as lead(II) nitrate or lead(II) acetate, with a soluble bromate salt, like sodium bromate or potassium bromate.

General Synthesis Protocol

The following protocol outlines a generalized procedure for the synthesis of lead(II) bromate monohydrate.

-

Reagent Preparation: Prepare separate aqueous solutions of a soluble lead(II) salt and a soluble bromate salt. The concentrations should be calculated to ensure stoichiometric amounts are used, with a slight excess of the bromate salt to drive the reaction to completion.

-

Precipitation: Slowly add the lead(II) salt solution to the bromate salt solution with constant stirring. The formation of a white precipitate of lead(II) bromate monohydrate should be observed.

-

Digestion: The mixture may be gently heated to increase the particle size of the precipitate, a process known as digestion, which facilitates easier filtration.

-

Isolation: Isolate the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with deionized water to remove any unreacted starting materials and soluble byproducts.

-

Drying: Dry the purified product in a desiccator or at a low temperature in a vacuum oven.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of lead(II) bromate monohydrate.

Critical Safety Warning

A significant safety concern exists when synthesizing lead(II) bromate. If lead(II) acetate is used as the lead source, the resulting precipitate may contain occluded acetate. This impure product is highly unstable and can detonate or explode upon heating, striking, or rubbing.[1] Therefore, it is strongly advised to use alternative lead(II) salts like lead(II) nitrate to avoid this hazard.

Applications in Research

Lead(II) bromate monohydrate is primarily used in laboratory settings for chemical research.[5] Its availability in various grades, including high-purity, submicron, and nanopowder forms, suggests its utility in materials science and specialized chemical synthesis.[4][5] However, due to its hazardous nature, it is not a widely used compound and is intended for research and development purposes only.

Safety and Toxicology

As a lead compound, lead(II) bromate monohydrate is highly toxic. It is imperative to handle this substance with extreme caution, adhering to all relevant safety protocols.

Hazard Profile

-

Toxicity: Harmful if swallowed or inhaled.[6]

-

Reproductive Hazard: May damage fertility or the unborn child.[6]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[6]

-

Carcinogenicity: May cause cancer.

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[6]

Handling and Personal Protective Equipment (PPE)

Proper handling is crucial to minimize exposure. The following safety measures should be implemented:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Wear protective gloves (e.g., nitrile).

-

Wear protective clothing (e.g., lab coat).

-

Wear eye and face protection (e.g., safety glasses with side-shields or goggles, and a face shield).

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

Safety Protocol Diagram

Caption: Essential safety protocols for handling lead(II) bromate monohydrate.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[6]

-

If Swallowed: DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]

References

- MatWeb. Lead (II)

- ChemicalBook. Lead(II)

- American Elements.

- Thermo Fisher Scientific.

- Pharos. LEAD(II)

- Breckland Scientific Supplies Ltd. Lead (II)

- Sigma-Aldrich.

- Santa Cruz Biotechnology. Lead(II) bromide | CAS 10031-22-8.

- Nanochemazone.

- The Merck Index Online.

- PubChem.

Sources

- 1. Lead Bromate [drugfuture.com]

- 2. Lead bromate | Br2O6Pb | CID 56842537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lead(II) bromate monohydrate. | 10031-21-7 [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. nanochemazone.com [nanochemazone.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. brecklandscientific.co.uk [brecklandscientific.co.uk]

Technical Monograph: Physicochemical Characterization of Lead(II) Bromate Monohydrate

Executive Summary

This technical guide provides a comprehensive physicochemical characterization of Lead(II) bromate monohydrate (

Target Audience: Analytical Chemists, drug development professionals (impurity profiling), and Materials Scientists.

Identity & Physicochemical Properties[1][2][3]

Physical Appearance

Lead(II) bromate monohydrate presents as a colorless to white crystalline solid .

-

Crystal Habit: Typically forms small, prismatic crystals or a fine white powder when precipitated rapidly.

-

Luster: Vitreous (glass-like) in large crystal form; dull in powder form.

-

Visual Impurities: Yellowing of the solid indicates contamination with Lead(II) oxide (

) or free bromine (

Organoleptic Properties (Odor)

-

At Standard Temperature and Pressure (STP): Odorless .

-

Upon Thermal Decomposition (>180°C): Pungent / Bleach-like .

Key Physical Constants

| Property | Value | Notes |

| Formula | Monohydrate is the stable terrestrial form. | |

| Molecular Weight | 481.02 g/mol | Calculated based on standard atomic weights. |

| Density | 5.53 g/cm³ | High density characteristic of lead salts. |

| Solubility ( | 1.38 g / 100 mL (20°C) | Sparingly soluble; increases significantly with temperature. |

| Decomposition Temp. | ~180°C | Dehydrates and decomposes; explosive risk if mixed with organics. |

| CAS Number | 10031-21-7 | Specific to the monohydrate form.[4] |

Synthesis & Purification Protocol

Context: The synthesis relies on a metathesis (double displacement) reaction. Because Lead(II) bromate is sparingly soluble compared to the reactants, it precipitates from the solution.

Reagents

-

Lead(II) Nitrate (

): 0.1 M aqueous solution (ACS Reagent Grade). -

Potassium Bromate (

): 0.2 M aqueous solution (ACS Reagent Grade). -

Solvent: Deionized Water (

).

Step-by-Step Methodology

-

Preparation: Dissolve stoichiometric equivalents of Lead(II) nitrate and Potassium bromate in separate beakers of deionized water. Heat both solutions to 60°C to ensure complete dissolution.

-

Precipitation: Slowly add the Lead(II) nitrate solution to the Potassium bromate solution while stirring.

-

Reaction:

-

-

Crystallization: Allow the mixture to cool slowly to room temperature, then chill to 4°C. The slow cooling promotes the formation of defined crystals rather than an amorphous powder.

-

Filtration: Collect the precipitate via vacuum filtration using a sintered glass crucible (porosity 3 or 4).

-

Washing: Wash the filter cake three times with ice-cold deionized water to remove residual potassium nitrate.

-

Drying: Dry the solid in a desiccator over calcium chloride. Do not heat above 100°C to prevent premature dehydration or decomposition.

Synthesis Workflow Diagram

Figure 1: Metathesis synthesis workflow for the isolation of high-purity Lead(II) bromate monohydrate.

Stability & Thermal Reactivity

Understanding the thermal profile is critical for safety. Lead(II) bromate is an oxidizer .

Decomposition Pathway

Upon heating, the compound first loses its water of hydration. Continued heating leads to the breakdown of the bromate anion, releasing oxygen and leaving Lead(II) bromide.

-

Stage 1 (Dehydration):

-

Stage 2 (Redox Decomposition):

Critical Safety Note: In the presence of organic fuels (solvents, dust), this decomposition can become deflagrative or explosive. The release of

Thermal Decay Diagram

Figure 2: Thermal decomposition pathway. Note the release of oxygen gas, creating a fire hazard.

Safety & Toxicology (E-E-A-T)

Toxicological Profile

-

Lead Toxicity: Like all soluble/sparingly soluble lead salts, this compound is a cumulative neurotoxin. It targets the nervous system, kidneys, and reproductive system.

-

Bromate Carcinogenicity: The bromate anion (

) is a Genotoxic Carcinogen (Group 2B). It induces oxidative DNA damage.

Handling Protocols

-

Engineering Controls: All weighing and manipulation must occur inside a Class II Biosafety Cabinet or a HEPA-filtered fume hood to prevent inhalation of dust.

-

PPE: Nitrile gloves (double-gloved), N95/P100 respirator (if outside hood), and safety goggles.

-

Incompatibility: Keep strictly separated from sulfur, phosphorus, powdered metals, and organic solvents.

References

-

ChemicalBook. (2023). Lead(II) bromate monohydrate Properties and Safety. Retrieved from

-

American Elements. (n.d.). Lead Bromate Monohydrate Data Sheet. Retrieved from

-

CRC Press. (2010). Handbook of Chemistry and Physics, 91st Edition. (Solubility and Density constants).[5][4]

-

PubChem. (n.d.). Bromate Anion - Safety and Hazards. National Library of Medicine. Retrieved from

Sources

An In-depth Technical Guide to the Aqueous Solubility of Lead(II) Bromate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the aqueous solubility of lead(II) bromate hydrate (Pb(BrO₃)₂ · H₂O). Due to the limited availability of direct solubility data for the hydrated form, this document synthesizes information on the anhydrous salt, general principles of hydrate solubility, and robust experimental protocols for its determination. This approach ensures a thorough understanding for researchers and professionals in drug development and related scientific fields.

Executive Summary: The Solubility Profile of a Sparingly Soluble Lead Salt

Physicochemical Properties and Dissolution Equilibrium

Lead(II) bromate monohydrate has the chemical formula Pb(BrO₃)₂ · H₂O.[1] When introduced to water, it is expected to establish a dissolution equilibrium:

Pb(BrO₃)₂ · H₂O(s) ⇌ Pb²⁺(aq) + 2BrO₃⁻(aq) + H₂O(l)

The extent of this dissolution is quantified by the solubility product constant, Ksp. The Ksp expression for lead(II) bromate is:

Ksp = [Pb²⁺][BrO₃⁻]²

A smaller Ksp value indicates lower solubility. While the Ksp for lead(II) bromate is not widely reported, the solubility of the related compound, lead(II) bromide (PbBr₂), is 0.973 g/100 mL at 20°C, with a Ksp of 1.86 x 10⁻⁵ at the same temperature.[2] This suggests that lead salts can exhibit a wide range of solubilities.

The Influence of Hydration on Solubility

The presence of a water molecule in the crystal lattice of lead(II) bromate monohydrate can influence its solubility compared to the anhydrous form. The hydration process itself can alter the physical properties of a salt.[3] When a hydrated salt dissolves, the water molecules within the crystal structure are released.[4] The overall energy change of dissolution, and thus the solubility, is affected by the lattice energy of the hydrated salt and the hydration energy of its constituent ions.

Methodologies for Experimental Solubility Determination

Given the absence of readily available solubility data, empirical determination is necessary. The following are robust experimental protocols for quantifying the aqueous solubility of lead(II) bromate hydrate.

Gravimetric Analysis: A Foundational Approach

This method relies on the preparation of a saturated solution and the subsequent determination of the mass of the dissolved solute.

Experimental Workflow: Gravimetric Determination

Caption: Workflow for Gravimetric Solubility Determination.

Spectrophotometric Analysis of Lead(II) Ions

This technique offers a more sensitive determination of the lead(II) ion concentration in a saturated solution, which can then be used to calculate the solubility of the parent compound. Various spectrophotometric methods for lead determination have been developed.[5][6]

Experimental Protocol: Spectrophotometric Determination

-

Prepare a Saturated Solution: Follow steps A-C from the gravimetric method to prepare a saturated solution of lead(II) bromate hydrate.

-

Dilution: Accurately dilute a known volume of the filtered supernatant to a concentration within the linear range of the chosen spectrophotometric method.

-

Complexation: Add a suitable complexing agent that forms a colored complex with lead(II) ions.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the lead complex.

-

Quantification: Use a pre-established calibration curve of known lead(II) concentrations to determine the concentration of lead(II) in the diluted sample.

-

Calculation: From the concentration of the diluted sample, calculate the original concentration of lead(II) in the saturated solution and, subsequently, the solubility of lead(II) bromate hydrate.

Logical Relationship for Spectrophotometric Analysis

Caption: From Ion Concentration to Solubility.

Safety, Handling, and Disposal

Lead compounds are toxic and require careful handling.

-

Handling: Always handle lead(II) bromate hydrate in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Avoid creating dust.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Disposal: Dispose of lead(II) bromate hydrate and any solutions containing it as hazardous waste in accordance with local, state, and federal regulations.[9] Do not dispose of it down the drain.

Conclusion

While direct quantitative solubility data for lead(II) bromate hydrate is elusive in readily accessible literature, this guide provides a robust framework for its determination and understanding. The compound is expected to be sparingly soluble in water, and its solubility can be reliably determined using established gravimetric or more sensitive spectrophotometric methods. The provided protocols, coupled with a thorough understanding of the underlying chemical principles and safety precautions, will enable researchers to accurately characterize this compound's solubility for their specific applications.

References

-

Wikipedia. Lead(II) bromide. [Link]

-

American Elements. Lead Bromate Monohydrate. [Link]

-

TutorChase. How do hydration and dehydration affect salts?. [Link]

-

Chemistry Stack Exchange. How are solubilities of hydrate salts determined when competing equilibria are unavoidable?. [Link]

-

Pharmaceutical Technology. Spectrophotometric Determination of Lead. [Link]

-

Research Journal of Pharmacy and Technology. Spectrophotometric Determination of Lead by different Methods. [Link]

-

Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. [Link]

-

Rutgers University. Lead Compounds. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Lead(II) bromide - Wikipedia [en.wikipedia.org]

- 3. tutorchase.com [tutorchase.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pharmtech.com [pharmtech.com]

- 6. rjpn.org [rjpn.org]

- 7. ipo.rutgers.edu [ipo.rutgers.edu]

- 8. fishersci.com [fishersci.com]

- 9. drexel.edu [drexel.edu]

Methodological & Application

Application Note: Laboratory Synthesis of Lead(II) Bromate Monohydrate

Abstract & Scope

This application note details the controlled synthesis of Lead(II) Bromate Monohydrate (

Target Audience: This guide is designed for research chemists and drug development professionals requiring high-purity inorganic oxidizers. It prioritizes safety, yield optimization, and crystallographic purity.

Safety & Hazard Assessment (Critical)

WARNING: This protocol involves Lead (Pb) , a cumulative neurotoxin, and Bromates , strong oxidizers.

| Hazard Class | Risk Description | Mitigation Strategy |

| Acute/Chronic Toxicity | Lead accumulates in bone and soft tissue. Inhalation of dust or ingestion is fatal/damaging. | Work exclusively in a fume hood. Use P100/N95 particulate respirators if handling dry powder. Double-glove (Nitrile). |

| Oxidizing Solid | Bromates can ignite combustible materials (paper, organics) upon friction or heating. | Keep away from organic solvents (acetone, ethers) during drying. Use glass/ceramic tools, not metal spatulas that may spark. |

| Environmental | Toxic to aquatic life with long-lasting effects. | All filtrate and washings must be sequestered in a dedicated "Heavy Metal - Oxidizer" waste stream. |

Reaction Chemistry & Thermodynamics

The synthesis relies on the solubility differential between the reactants and the product. Lead(II) acetate and potassium bromate are soluble in water, whereas lead(II) bromate is sparingly soluble at room temperature (

Reaction Equation:

Key Mechanistic Insight: We utilize Lead(II) Acetate rather than Lead Nitrate. While both are soluble, the acetate anion acts as a weak base buffer. To prevent the formation of basic lead bromates (impurities), the lead solution is slightly acidified with acetic acid.

Reagents & Equipment

Reagents

-

Lead(II) Acetate Trihydrate (

): ACS Reagent Grade. -

Potassium Bromate (

): -

Glacial Acetic Acid: To suppress hydrolysis.

-

Deionized Water (

): Critical to prevent chloride contamination (which precipitates insoluble

Equipment

-

Borosilicate Beakers (250 mL, 500 mL).

-

Magnetic Hotplate with Temperature Control.

-

Vacuum Filtration Setup (Buchner funnel, filter flask).

-

Sintered Glass Crucible (Porosity 3) or Ashless Filter Paper (Whatman 42).

-

Desiccator (charged with Silica Gel, NOT organic desiccant).

Experimental Protocol

Phase A: Preparation of Precursor Solutions

-

Lead Solution Preparation:

-

Dissolve

of Lead(II) Acetate Trihydrate in -

Crucial Step: Add

of Glacial Acetic Acid. -

Reasoning: Lead salts tend to hydrolyze in neutral water, forming insoluble basic salts (

). Acidification ensures the -

Heat to

until clear.

-

-

Bromate Solution Preparation:

-

Dissolve

of Potassium Bromate in -

Heat to

(near boiling) to ensure complete dissolution (Solubility of

-

Phase B: Reaction & Crystallization

-

Mixing:

-

Slowly pour the hot Lead Acetate solution into the hot Potassium Bromate solution while stirring magnetically.

-

A white precipitate may form immediately.

-

Heat to Reflux: Raise the temperature to

and add small amounts of hot DI water (

-

-

Controlled Cooling (Recrystallization):

-

Turn off the heat. Allow the beaker to cool to room temperature slowly (over 2 hours).

-

Crystallographic Note: Slow cooling promotes the formation of well-defined, dense monoclinic crystals of the monohydrate, rather than a fine, hard-to-filter powder.

-

Once at room temperature, place the beaker in an ice bath (

) for 30 minutes to maximize yield.

-

Phase C: Isolation & Purification

-

Filtration:

-

Filter the cold mixture using vacuum filtration.

-

The filtrate contains soluble Potassium Acetate and excess reactants.

-

-

Washing:

-

Wash the crystals with

of ice-cold DI water. -

Caution: Do not use large volumes of water, as the product is slightly soluble (

). -

Optional: A final wash with

of cold Ethanol can speed up drying, but ensure no open flames are present due to the oxidizer/fuel mix risk.

-

-

Drying:

-

Dry the crystals in a desiccator or an oven at

. -

Stop Point: Do not exceed

. The water of hydration is lost above

-

Process Visualization

Figure 1: Step-by-step workflow for the synthesis of Lead(II) Bromate Monohydrate, emphasizing the saturation check to ensure high crystal quality.

Characterization & Quality Control

To validate the synthesis, perform the following checks:

| Test | Expected Result | Troubleshooting |

| Appearance | Colorless to white monoclinic prisms/needles. | Yellow tint indicates Lead Oxide (hydrolysis). Recrystallize with more Acetic Acid. |

| Solubility | If highly soluble, product may be contaminated with KBrO3. | |

| Thermal Analysis (TGA) | Mass loss of | Higher mass loss indicates wet solvent; lower indicates anhydrous salt. |

| Flame Test | Blue-grey flame (Pb). No Violet flame (K). | Violet flame indicates Potassium contamination. Wash more thoroughly. |

References

-

Solubility & Physical Constants

-

Crystallographic Data

- Brauer, G. (1963). Handbook of Preparative Inorganic Chemistry (Vol. 1). Academic Press.

Sources

- 1. 10031-22-8 CAS MSDS (LEAD(II) BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Lead(II) bromide - Wikipedia [en.wikipedia.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. researchgate.net [researchgate.net]

- 5. WO1993006039A1 - Process for producing bromine from bromide salts - Google Patents [patents.google.com]

- 6. quora.com [quora.com]

Application Note: Analytical Characterization of Lead(II) Bromate Monohydrate

Executive Summary

This guide details the analytical protocols for the characterization of Lead(II) Bromate Monohydrate (

Characterizing this compound presents unique challenges due to its thermal instability and toxicity. This protocol synthesizes X-Ray Diffraction (XRD) for phase identification, Thermal Gravimetric Analysis (TGA) for hydration stoichiometry, and Iodometric Titration for quantitative purity assessment.

Safety Warning (Critical)

-

Oxidizer: Lead bromate is a strong oxidizer. Contact with organic solvents, reducing agents, or sulfur can result in shock-sensitive explosives.

-

Toxicity: Contains Lead (

) and Bromate (

Structural Identification: X-Ray Diffraction (XRD)[3][4]

Principle

Powder XRD is the primary method for confirming the crystalline phase and distinguishing the bromate salt from potential decomposition products like Lead(II) Bromide (

Experimental Protocol

-

Sample Prep: Gently grind 50 mg of sample in an agate mortar. Do not grind vigorously due to potential shock sensitivity.

-

Mounting: Back-load the powder into a zero-background silicon holder to minimize preferred orientation, which is common in heavy metal salts.

-

Scan Parameters:

-

Range: 10° to 80°

. -

Step Size: 0.02°.

-

Source:

(

-

Data Interpretation

Lead(II) bromate monohydrate typically crystallizes in the Orthorhombic or Monoclinic system (space group

| Feature | Expected | Assignment |

| Primary Phase | 18° - 30° (Multiple peaks) | |

| Impurity A | 21.5°, 30.2° | |

| Impurity B | 28.6°, 31.8° |

Thermal Profiling: TGA & DSC

Principle

Thermal Gravimetric Analysis (TGA) is the definitive technique to quantify the water of crystallization (proving the monohydrate state) and determine the safe processing temperature limits.

The Decomposition Pathway

The thermal breakdown of lead bromate is a multi-step process. The diagram below illustrates the logical flow of decomposition events.

[2]

TGA Protocol[5]

-

Instrument: Mettler Toledo TGA/DSC or equivalent.

-

Crucible: Alumina (

) open pan. Do not use Aluminum pans as they may react with the oxidizer at high temps. -

Atmosphere: Nitrogen (

) purge at 50 mL/min. -

Ramp: 5°C/min to 400°C.

Expected Results

-

Event 1 (

): Mass loss of ~3.5%.-

Calculation:

. -

Validation: Matches theoretical loss for 1 mole of water.

-

-

Event 2 (

): Sharp mass loss corresponding to the release of oxygen (-

Caution: This step is exothermic.

-

Vibrational Spectroscopy (FTIR)[4]

Principle

FTIR validates the anionic structure. The bromate ion (

Key Spectral Bands

| Wavenumber ( | Vibration Mode | Assignment |

| 3200 - 3550 | Water of crystallization stretch (Broad) | |

| 1620 - 1640 | Water bending mode | |

| 780 - 830 | Asymmetric bromate stretch (Strong) | |

| 730 - 760 | Symmetric bromate stretch | |

| 350 - 450 | Bending modes (Fingerprint region) |

Quantitative Assay: Iodometric Titration

Principle

This is the self-validating "Gold Standard" for purity. It relies on the quantitative oxidation of iodide (

Reaction Stoichiometry:

Detailed Protocol

Reagents

-

Potassium Iodide (KI), excess, solid or 10% solution.

-

Hydrochloric Acid (HCl), 2M.

-

Sodium Thiosulfate (

), 0.1N Standardized Solution. -

Starch Indicator (1%).

Workflow

-

Weighing: Accurately weigh ~100 mg (

) of Lead Bromate into a 250 mL Iodine flask. -

Dissolution: Add 50 mL of hot deionized water. (Lead bromate is sparingly soluble in cold water; heat ensures complete dissolution).

-

Acidification: Add 10 mL of 2M HCl.

-

Iodine Liberation: Add 2g of solid KI. The solution will immediately turn dark brown/red due to liberated

. -

Incubation: Stopper the flask and store in the dark for 5 minutes to ensure reaction completion.

-

Titration: Titrate with 0.1N Thiosulfate until the solution is pale yellow.

-

Endpoint: Add 2 mL starch solution (turns blue/black). Continue titrating dropwise until the blue color disappears (colorless endpoint).

Calculation

[2]- : Volume of Thiosulfate (mL)

- : Normality of Thiosulfate

-

: Molecular Weight of

-

: Electron equivalents (6 per bromate

- : Sample weight (g)

Analytical Workflow Summary

The following diagram summarizes the integrated characterization strategy.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84979, Bromate. Retrieved from [Link]

-